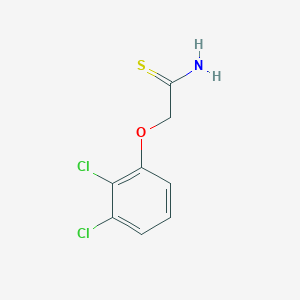

2-(2,3-Dichlorophenoxy)thioacetamide

Description

Properties

IUPAC Name |

2-(2,3-dichlorophenoxy)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NOS/c9-5-2-1-3-6(8(5)10)12-4-7(11)13/h1-3H,4H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJMNRAJDCNIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555351 | |

| Record name | (2,3-Dichlorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115540-88-0 | |

| Record name | (2,3-Dichlorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Strategic Use of 2-(2,3-Dichlorophenoxy)thioacetamide in the Synthesis of Novel Thiazole-Based Bioactive Scaffolds

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-(2,3-dichlorophenoxy)thioacetamide as a pivotal intermediate for constructing novel thiazole derivatives. We present detailed, validated protocols for the synthesis of the thioacetamide intermediate itself and its subsequent application in the robust and high-yielding Hantzsch thiazole synthesis.[4][5] The causality behind experimental choices, safety protocols for handling hazardous reagents, and the rationale for targeting these scaffolds in drug discovery programs are discussed in detail.

The Intermediate: Synthesis and Characterization of 2-(2,3-Dichlorophenoxy)thioacetamide

The title thioacetamide is not a commonly available reagent and typically requires a two-step synthesis from its corresponding amide. The protocols below outline a reliable synthetic route.

Rationale for Synthesis

The 2,3-dichlorophenoxy moiety is a recognized pharmacophore in various bioactive molecules.[6] Its incorporation into a thiazole ring system via the thioacetamide intermediate creates a scaffold with significant potential for biological activity, particularly as an anti-inflammatory agent by targeting enzymes like cyclooxygenase (COX).[7][8] The thioamide functional group is the key nucleophile for the subsequent thiazole ring formation.[9]

Protocol I: Synthesis of 2-(2,3-Dichlorophenoxy)acetamide

This initial step involves a Williamson ether synthesis to couple 2,3-dichlorophenol with an acetamide precursor, followed by amidation. A more direct route starts from the commercially available 2-(2,3-dichlorophenoxy)acetic acid.

Step-by-Step Methodology:

-

Acid Chloride Formation: To a solution of 2-(2,3-dichlorophenoxy)acetic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) under an inert atmosphere (N₂), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in fresh DCM (5 mL/mmol) and cool to 0 °C. Add a solution of aqueous ammonia (2.0 eq, 28-30%) dropwise.

-

Workup: Stir the mixture vigorously for 1 hour, then allow it to warm to room temperature. Dilute with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: The resulting crude 2-(2,3-dichlorophenoxy)acetamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white solid.

Protocol II: Thionation to 2-(2,3-Dichlorophenoxy)thioacetamide

This protocol employs Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] for the efficient conversion of the amide to the target thioamide.[10]

Causality: Lawesson's Reagent is the preferred thionating agent for this conversion due to its high efficiency, relatively mild reaction conditions, and broad functional group tolerance compared to other methods like P₄S₁₀.[10]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-(2,3-dichlorophenoxy)acetamide (1.0 eq) in anhydrous toluene (10 mL/mmol).

-

Reagent Addition: Add Lawesson's Reagent (0.5 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: Once the starting material is consumed, cool the mixture to room temperature. A precipitate may form. Filter the mixture to remove solid byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(2,3-dichlorophenoxy)thioacetamide.

Characterization and Safety

Table 1: Predicted Analytical Data for 2-(2,3-Dichlorophenoxy)thioacetamide

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (~7.0-7.5 ppm), a singlet for the -O-CH₂- group (~4.8 ppm), and two broad singlets for the -NH₂ protons (~9.0-9.5 ppm). |

| ¹³C NMR | Peaks for the thioamide carbon (C=S) (~200-210 ppm), aromatic carbons (~115-155 ppm), and the methylene carbon (-O-CH₂-) (~70 ppm). |

| IR (KBr) | Strong C=S stretch (~1200-1250 cm⁻¹), N-H stretches (~3100-3300 cm⁻¹), C-O stretch (~1250 cm⁻¹), and C-Cl stretches (~700-800 cm⁻¹). |

| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |

Critical Safety Information: Thioamides, including the related compound thioacetamide, are classified as potential carcinogens (Group 2B) and are known hepatotoxins.[11][12]

-

Handling: Always handle 2-(2,3-dichlorophenoxy)thioacetamide and Lawesson's Reagent in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[13][14]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.[15]

The Hantzsch Thiazole Synthesis: A Validated Protocol

The Hantzsch synthesis is a classic and highly reliable method for forming a thiazole ring by reacting a thioamide with an α-haloketone.[4][16][17]

Mechanistic Overview

The reaction proceeds via a well-established mechanism. First, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an S_N2 reaction to displace the halide.[9][18] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. Finally, a dehydration step occurs to form the stable, aromatic thiazole ring.[18] The aromaticity of the final product is a significant driving force for the reaction.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol III: Synthesis of 2-((2,3-Dichlorophenoxy)methyl)-4-phenylthiazole

This protocol details the reaction of the synthesized thioacetamide with 2-bromoacetophenone as a model α-haloketone.

Step-by-Step Methodology:

-

Reagent Combination: In a 50 mL round-bottom flask, combine 2-(2,3-dichlorophenoxy)thioacetamide (1.0 eq) and 2-bromoacetophenone (1.05 eq).

-

Solvent Addition: Add absolute ethanol (15 mL/mmol of thioacetamide) and a magnetic stir bar.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring for 4-6 hours. Monitor the reaction's completion using TLC.

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the solution into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Isolation: Stir the mixture for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

-

Washing and Drying: Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities. Dry the solid product in a vacuum oven.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol.

Data Presentation

Table 2: Representative Reaction Parameters and Expected Outcomes

| α-Haloketone | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 2-Bromoacetophenone | Ethanol | 78 | 4 | 85-95% |

| Chloroacetone | Methanol | 65 | 6 | 80-90% |

| 3-Bromopentan-2-one | Isopropanol | 82 | 5 | 82-92% |

Applications & Future Directions

Rationale for Drug Discovery

The synthesized dichlorophenoxy-thiazole scaffold is a prime candidate for screening in drug discovery programs.

-

Anti-inflammatory Activity: Derivatives of the structurally similar 2,4-dichlorophenoxyacetic acid linked to thiazole-related heterocycles have demonstrated potent and selective COX-2 inhibition, a key target for anti-inflammatory drugs.[7][8]

-

Anticancer Potential: The thiazole ring is a privileged scaffold found in numerous anticancer agents, including FDA-approved drugs.[2][19]

-

Antimicrobial Applications: A wide array of thiazole derivatives have been reported to possess significant antibacterial and antifungal properties.[20]

Caption: Workflow from intermediate synthesis to lead optimization.

Future Work

-

Library Synthesis: A combinatorial library of thiazole derivatives can be generated by reacting 2-(2,3-dichlorophenoxy)thioacetamide with a diverse panel of α-haloketones.

-

Biological Screening: The synthesized library should be screened against relevant biological targets to identify hit compounds.

-

Structure-Activity Relationship (SAR) Studies: Following hit identification, SAR studies can be conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

References

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Research Journal of Pharmacy and Technology.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Thiazole. CUTM Courseware.

- Hantzsch Thiazole Synthesis. SynArchive.

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2022). Molecules.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- synthesis of thiazoles. (2019). YouTube.

- Hantzsch thiazole synthesis - labor

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Thiazole. Wikipedia.

- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Scientific Reports.

- Special Issue: Pyrazole and Thiazole Deriv

- Hantzsch synthesis of thiazole from α-haloketones and thioamides.

- Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. (2017).

- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd

- Thioamide synthesis by thioacyl

- SAFETY DATA SHEET - Thioacetamide. (2009). Thermo Fisher Scientific.

- Thiazole Ring—A Biologically Active Scaffold. (2019). Molecules.

- Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. (2025).

- A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. (2011). Organic Letters.

- Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. (2022).

- Safety Data Sheet - Thioacetamide. (2026). Ricca Chemical Company.

- Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. (2017). Bioorganic & Medicinal Chemistry Letters.

- Conversion of amides and lactams to thioamides and thiolactams using hexamethyldisilathiane. The Journal of Organic Chemistry.

- Synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines) as anti-inflammatory and molluscicidal agents. (2025).

- THIOACETAMIDE AR. Loba Chemie.

- Thioacetamide Safety D

- Safety D

- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2023). Pharmaceuticals.

- Small scale synthesis of 2,4-dichlorophenoxyacetic acid. (1949).

- Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. (2001). Green Chemistry.

- Process for the preparation of 2,4-dichlorophenoxyacetic acid.

- 2-(2,3-dichlorophenoxy)-N-propan-2-ylacetamide. PubChem.

- 2,4-Dichlorophenoxyacetic acid. Wikipedia.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical Erudition.

- Synthesis of some novel thiazole derivatives. Journal of Chemical and Pharmaceutical Research.

- 2-(3-Chlorophenoxy)thioacetamide. NIST WebBook.

- Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. Digital Commons@Becker.

- Thioacetamide. Wikipedia.

- 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online.

- Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022). Molecules.

- Diastereoselective thia-[3 + 2] cyclization of acetylpyranuloses and β-oxodithioesters. (2023). RSC Advances.

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. riccachemical.com [riccachemical.com]

- 12. Thioacetamide - Wikipedia [en.wikipedia.org]

- 13. lobachemie.com [lobachemie.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. archives.ijper.org [archives.ijper.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Precision Synthesis of Thiazoles via Hantzsch Condensation using 2-(2,3-Dichlorophenoxy)thioacetamide

Executive Summary

This technical guide details the protocol for synthesizing 2-substituted thiazole derivatives utilizing 2-(2,3-Dichlorophenoxy)thioacetamide as the core building block. The Hantzsch thiazole synthesis remains the most robust method for constructing the thiazole ring, a pharmacophore critical in medicinal chemistry for its antimicrobial, anti-inflammatory, and enzyme-inhibitory profiles.

This note focuses on the specific reactivity of the 2,3-dichlorophenoxy moiety, providing a self-validating experimental workflow that ensures high yield and purity. We address the complete lifecycle of the synthesis: from mechanistic rationale to isolation and structural characterization.

Scientific Background & Significance

The Pharmacophore

The 2,3-dichlorophenoxy group is a privileged structural motif. When linked to a thiazole ring, it mimics the steric and electronic properties found in various agrochemicals and pharmaceuticals (e.g., auxinic herbicides, antimicrobial agents). The electron-withdrawing nature of the dichloro-substitution pattern enhances the lipophilicity and metabolic stability of the resulting scaffold.

The Hantzsch Condensation Mechanism

The reaction involves the condensation of a thioamide with an

-

S-Alkylation: The nucleophilic sulfur of the thioamide attacks the electrophilic

-carbon of the haloketone, displacing the halide to form an acyclic -

Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by the elimination of a water molecule to aromatize the system into the stable thiazole ring.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical intermediate states.

Figure 1: Mechanistic pathway of the Hantzsch synthesis transforming thioacetamide to thiazole.

Experimental Protocol

Materials & Equipment

-

Precursor: 2-(2,3-Dichlorophenoxy)thioacetamide (CAS: 115540-88-0).[]

-

Note: If commercial stock is unavailable, this can be synthesized from 2-(2,3-dichlorophenoxy)acetonitrile via thionation with H₂S or Lawesson’s reagent [1].

-

-

Electrophile: Ethyl bromopyruvate (for ester derivatives) or Phenacyl bromide (for aryl derivatives).

-

Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).

-

Base (Optional): Sodium acetate (NaOAc) or Triethylamine (Et₃N) to neutralize the HBr byproduct.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

General Procedure (Standardized)

Step 1: Reaction Setup Dissolve 1.0 equivalent (eq.) of 2-(2,3-Dichlorophenoxy)thioacetamide in absolute ethanol (10 mL per mmol). Ensure complete dissolution; mild heating (40°C) may be required due to the lipophilic phenoxy group.

Step 2: Addition of Electrophile

Add 1.0–1.1 eq. of the

-

Critical Control Point: If the reaction is highly exothermic (common with bromoketones), cool the vessel to 0°C during addition to prevent polymerization.

Step 3: Thermal Activation Heat the mixture to reflux (approx. 78°C for EtOH) with stirring.

-

Duration: Typically 2–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The starting thioamide (

) should disappear, and a new, less polar spot (Thiazole) should appear.

Step 4: Isolation

-

Method A (Precipitation): If the product precipitates as the hydrobromide salt upon cooling, filter the solid. Wash with cold ethanol. To obtain the free base, suspend in water and neutralize with 10% NaHCO₃ or NH₄OH, then extract with dichloromethane (DCM).

-

Method B (Solvent Evaporation): If no precipitate forms, evaporate the solvent under reduced pressure. Redissolve the residue in EtOH/Water (1:1) and neutralize with NaHCO₃.[2] The free base will precipitate or oil out. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate.

Step 5: Purification Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Case Study: Synthesis of Ethyl 2-((2,3-dichlorophenoxy)methyl)thiazole-4-carboxylate

This specific derivative serves as a versatile intermediate for further medicinal chemistry (e.g., amide coupling at the ester).

| Parameter | Specification |

| Scale | 5.0 mmol |

| Thioamide | 1.18 g (2-(2,3-Dichlorophenoxy)thioacetamide) |

| Haloketone | 0.98 g (Ethyl bromopyruvate, 1.0 eq) |

| Solvent | 25 mL Absolute Ethanol |

| Conditions | Reflux, 4 hours |

| Workup | Cool, neutralize with NaHCO₃, filter precipitate. |

| Expected Yield | 75–85% |

| Appearance | Off-white to pale yellow crystalline solid |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target thiazole.

Characterization & Validation

To validate the structure, look for these diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

Thiazole C5-H: Singlet,

8.0–8.2 ppm (distinctive aromatic proton). -

O-CH₂-Thiazole: Singlet,

5.3–5.5 ppm. (Shifted downfield due to the adjacent oxygen and aromatic ring). -

Aromatic Protons: Multiplet,

6.9–7.4 ppm (corresponding to the 2,3-dichlorophenyl ring).

-

-

IR Spectroscopy:

-

Absence of Thioamide bands (N-H stretch

3200-3400 cm⁻¹, C=S -

Presence of C=N stretch (

1600 cm⁻¹) and C-O-C ether stretch (

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarring | Reaction temperature too high during addition. | Cool reaction to 0°C during haloketone addition. |

| Starting Material Remains | Thioamide solubility is poor. | Switch solvent to Isopropanol or add DMF (10% v/v). Increase reflux time. |

| Product is Sticky/Oily | Impurities or solvent retention. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Hydrolysis of Ester | Presence of excess water/base. | Use absolute ethanol; avoid strong bases during neutralization if the product contains an ester. |

References

-

Thioamide Synthesis: Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 103(1), 197–328. Link

-

Hantzsch Reaction Review: Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Link

-

Phenoxy-Thiazole Activity: Vicini, P., et al. (2003). "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." European Journal of Medicinal Chemistry, 38(7-8), 687-694. Link

-

General Protocol: BenchChem. "Hantzsch Thiazole Synthesis Protocols." Link

Sources

Application Note: Precision Thioamidation of 2,3-Dichlorophenoxyacetic Acid Amides

Executive Summary

The conversion of amides to thioamides is a pivotal transformation in medicinal chemistry, particularly for modulating the physicochemical properties of phenoxyacetic acid derivatives—a scaffold common in auxins and diuretic agents. Thioamides act as robust bioisosteres of amides, offering increased lipophilicity, altered hydrogen bonding capability, and improved metabolic stability against proteolytic enzymes.[1]

This Application Note details a validated, high-yield protocol for the thioamidation of 2,3-dichlorophenoxyacetic acid amides utilizing Lawesson’s Reagent (LR) . Unlike traditional methods that suffer from difficult purifications and foul-smelling phosphorus byproducts, this guide integrates a modern hydrolytic workup (using ethylene glycol/ethanol) that decomposes organophosphorus impurities, rendering the protocol chromatography-free in many instances.[1]

Scientific Foundation & Mechanism[1]

The Reagent of Choice: Lawesson’s Reagent

While Phosphorus Pentasulfide (

Mechanistic Pathway

The reaction does not proceed via the LR dimer. Under thermal conditions (

Figure 1: Mechanistic pathway of Lawesson's Reagent mediated thioamidation.[2] The dissociation of the dimer is the rate-limiting initiation step.

Strategic Protocol Design

Solvent Selection

-

Toluene (Recommended): The boiling point (

) is ideal for promoting the dissociation of LR. It is also non-polar, which facilitates the precipitation of polar phosphorus byproducts during the specific workup described below. -

THF: Suitable for lower temperature reactions (

), but may be too slow for electron-deficient amides like 2,3-dichlorophenoxy derivatives.[1]

Stoichiometry

LR is a "double donor" of sulfur.[1] Theoretically, 0.5 equivalents of LR are sufficient for 1 equivalent of amide.[1] However, to drive the reaction to completion—especially with the steric bulk of the 2,3-dichloro motif—a slight excess is required.

-

Standard: 0.55 – 0.60 equivalents of LR.[1]

The "Sticky" Problem: Purification

The primary failure mode in thioamidation is not the reaction, but the purification. LR byproducts are often sticky, foul-smelling pastes that streak on silica gel.[1]

-

Solution: We utilize a hydrolytic quench with alcohols (Ethanol or Ethylene Glycol).[1] This converts the lipophilic P-S byproducts into highly polar, water-soluble phosphate esters that can be washed away or filtered off, often eliminating the need for column chromatography.[1][3]

Detailed Experimental Protocol

Materials

-

Substrate: 2,3-Dichlorophenoxyacetic acid amide (1.0 equiv).[1]

-

Solvent: Anhydrous Toluene (0.2 M concentration relative to substrate).[1]

Step-by-Step Procedure

| Step | Action | Technical Note |

| 1. Setup | Charge a dry round-bottom flask with the amide and anhydrous Toluene.[1] Add Lawesson's Reagent (0.6 equiv) in one portion.[1][2][4] | Perform in a fume hood. LR has a strong sulfur odor.[1] |

| 2. Reaction | Equip with a reflux condenser and heat to reflux ( | The mixture typically becomes clear and yellow/orange upon heating. |

| 3. Monitoring | Monitor by TLC (typ. 30% EtOAc/Hexane) every 60 mins. Reaction time is usually 2–4 hours .[1] | The thioamide is less polar (higher |

| 4. Quench | Critical Step: Once complete, cool to room temp. Add Ethylene Glycol (approx. 2 mL per mmol of substrate).[1] | Alternatively, use Ethanol.[1][4] This decomposes the P-S ring byproducts. |

| 5. Digestion | Heat the biphasic mixture (Toluene/Glycol) to | This converts the LR residue into water-soluble species.[1] |

| 6. Workup | Cool to RT. Transfer to a separatory funnel. Separate layers. Wash the Toluene layer 2x with water.[1] | The phosphorus byproducts partition into the aqueous/glycol phase. |

| 7. Isolation | Dry organic layer over | Result: Crude solid is often >90% pure.[1] |

| 8. Purification | Recrystallize from EtOH/Water or Hexanes/EtOAc if necessary.[1] | Flash chromatography is rarely needed with this workup.[1] |

Experimental Workflow Diagram

Figure 2: Optimized workflow featuring the ethylene glycol quench to simplify purification.

Troubleshooting & Critical Parameters

Common Issues

-

Incomplete Conversion: The 2,3-dichloro substitution is electron-withdrawing, potentially deactivating the carbonyl.[1]

-

Fix: Increase LR to 0.75 equiv and extend reflux time. Do not exceed 1.0 equiv, as removing excess LR is difficult.[1]

-

-

Product Hydrolysis: Thioamides can hydrolyze back to amides or nitriles under strongly acidic/basic conditions.[1]

-

Smell: The reaction generates minor amounts of

and phosphine-sulfides.[1]

Safety Data

-

Lawesson’s Reagent: Moisture sensitive.[1][6] Releases

upon contact with water.[1] Store in a desiccator. -

2,3-Dichlorophenoxy Derivatives: Treat as potentially bioactive/toxic.[1] Wear standard PPE (gloves, goggles, lab coat).[1]

References

-

Ozturk, T., Ertas, E., & Mert, O. (2006).[1] Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4008–4051.[1] [Link]

-

Hu, F., et al. (2021).[1] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent.[1][5] Beilstein Journal of Organic Chemistry, 17, 805–812.[1] [Link]

-

Bergman, J., et al. (2011).[1][6] Thionation of Amides using Lawesson's Reagent. Journal of Organic Chemistry, 76(5), 1546–1553.[1] [Link]

Sources

- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioamide synthesis by thionation [organic-chemistry.org]

Application Note: Chemoselective Thionation of Phenoxy Nitriles to Thioacetamides

Executive Summary

The conversion of phenoxy nitriles (

While generic nitrile thionation is well-documented, phenoxy substrates present unique challenges:

-

Ether Linkage Sensitivity: Strong Lewis acids can cleave the

bond. -

Solubility: The lipophilic phenoxy tail often requires specific solvent systems.

-

Purification: Thioamides are notoriously difficult to separate from sulfur byproducts (e.g., from Lawesson's reagent).

This guide details three validated protocols ranging from Green/Scalable methods to High-Performance reagent systems, ensuring high yields (>85%) while mitigating the release of toxic

Reagent Selection Guide

The choice of reagent depends on scale, substrate sensitivity, and available equipment.

| Reagent System | Mechanism | Key Advantage | Limitation | Recommended For |

| Ammonium Sulfide | Nucleophilic Attack ( | Greenest. Water/MeOH solvent. Simple workup. | Slow on electron-rich nitriles. | Scale-up (>10g); Simple phenoxy scaffolds. |

| Electrophilic Activation | Most Robust. Solubilizes | Requires dry solvents; HMDO is flammable. | Complex substrates; stubborn nitriles. | |

| Diethyl Dithiophosphate | Acid Catalysis | Cleanest Profile. Minimal solid byproducts. | Reagent cost is higher. | Late-stage functionalization; high-purity needs. |

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the activation of the nitrile carbon, followed by sulfur nucleophilic attack.

Diagram 1: Mechanistic Pathways (Graphviz)

Caption: Dual mechanistic pathways. Path A relies on direct nucleophilic attack (basic conditions), while Path B utilizes electrophilic activation (acidic/neutral conditions).

Validated Experimental Protocols

Protocol A: The "Curphey Method" ( / HMDO)

Best for: Difficult substrates, rapid reaction times, and avoiding H2S gas cylinders.

Principle: Phosphorus pentasulfide (

Materials:

-

Phenoxyacetonitrile derivative (1.0 equiv)

- (0.2 equiv - Note: Stoichiometry is based on P4S10 delivering multiple sulfur atoms)

-

Hexamethyldisiloxane (HMDO) (2.0 equiv)

-

Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (10% NaOCl) to neutralize any trace

. -

Dissolution: Add the phenoxy nitrile (e.g., 5 mmol) and dry toluene (25 mL). Stir until dissolved.

-

Reagent Addition: Add

(1 mmol, 0.44 g) followed by HMDO (10 mmol, 2.1 mL). The mixture will initially be a suspension. -

Reaction: Heat to reflux (

C). Within 15–30 minutes, the solution should turn clear yellow/orange, indicating the formation of the active thionating species. -

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The nitrile (higher

) will disappear; the thioamide (lower -

Workup: Cool to room temperature. Add 10% aqueous

(20 mL) and stir vigorously for 20 minutes to hydrolyze phosphorus byproducts. -

Extraction: Separate layers. Extract the aqueous layer with EtOAc (

mL). Combine organics, wash with brine, dry over -

Purification: Recrystallize from Ethanol/Water or flash chromatography.

Validation Check:

-

Success Indicator: Clear solution during reflux.

-

Failure Mode: If a gummy solid persists, add more HMDO.

Protocol B: The "Green" Method (Ammonium Sulfide)

Best for: Large scale, simple substrates, and environmentally conscious workflows.

Principle: Uses stable, aqueous ammonium sulfide as the sulfur source. Microwave irradiation accelerates the nucleophilic attack of

Materials:

-

Phenoxyacetonitrile derivative (1.0 equiv)

-

Ammonium Sulfide (20% wt solution in water) (5.0 equiv)

-

Solvent: Methanol (HPLC grade).

Step-by-Step:

-

Setup: Use a microwave-safe pressure vial (10–20 mL).

-

Mixing: Dissolve the nitrile (2 mmol) in Methanol (4 mL). Add Ammonium Sulfide solution (10 mmol, ~3.4 mL). Cap the vial immediately.

-

Reaction: Irradiate at

C for 20 minutes (or-

Alternative (Thermal): Heat in a sealed pressure tube at

C for 4–6 hours.

-

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). The thioamide is usually less soluble than the nitrile and may precipitate.

-

Isolation:

-

If Solid: Filter the precipitate, wash with cold water and hexanes.

-

If Oily: Extract with DCM (

mL). Wash with water (to remove excess sulfide). Dry and concentrate.

-

Validation Check:

-

Success Indicator: Distinct "rotten egg" smell implies active sulfide (Work in Fume Hood!). Product often precipitates as bright yellow crystals.

Protocol C: Diethyl Dithiophosphate (Acid-Catalyzed)

Best for: Acid-stable substrates requiring high purity.

Materials:

-

Phenoxyacetonitrile (1.0 equiv)

-

Diethyl dithiophosphate (1.5 equiv)

-

Water (catalytic)

-

Solvent: Toluene or solvent-free.

Step-by-Step:

-

Reaction: Mix nitrile and diethyl dithiophosphate in toluene.

-

Conditions: Heat to

C. The reagent acts as both the acid catalyst (protonating the nitrile) and the sulfur source. -

Workup: Wash with saturated

to remove the phosphate byproduct (which becomes water-soluble). -

Advantage: The phosphate byproduct is easily washed away, unlike the sticky residue from Lawesson's reagent.

Workflow & Decision Matrix

Diagram 2: Experimental Decision Tree (Graphviz)

Caption: Decision matrix for selecting the optimal thionation protocol based on scale and substrate complexity.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Inactive Reagent | |

| Product is Sticky/Gum | Phosphate impurities | Use Protocol A with basic workup ( |

| Ether Cleavage | Conditions too acidic | Switch to Protocol B (Ammonium Sulfide) which is basic/neutral. |

| Strong Odor | Ensure bleach trap is active. Keep pH > 9 during aqueous workup to trap sulfide as |

Safety & Handling (Critical)

-

Management: All thioamide syntheses can generate Hydrogen Sulfide gas. It is fatal at high concentrations and desensitizes the olfactory nerve (you stop smelling it before it kills you).

-

Rule: Always use a bleach trap (outlet tube into 10% bleach solution).

-

-

Waste Disposal: All aqueous waste must be treated with bleach (oxidizer) to convert sulfides to sulfates before disposal.

-

Phenoxy Stability: Phenoxyacetonitriles are generally stable, but avoid strong Lewis acids (e.g.,

,

References

-

Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[1] Journal of Organic Chemistry, 67(18), 6461–6473.

-

Kaboudin, B., & Elhamifar, D. (2006).[2] A new, efficient, and simple method for the synthesis of thioamides from nitriles using diethyl dithiophosphate. Synthesis, 2006(02), 224–226.[2]

-

Pathak, U., et al. (2008). Sodium hydrosulfide and magnesium chloride: An efficient reagent system for the synthesis of thioamides. Journal of Organic Chemistry, 73(7), 2890-2893.

-

Liboska, R., et al. (2003).[3] Synthesis of primary thioamides from nitriles and ammonium sulfide.[4][5] Synlett, 2003(02), 0237-0242.

-

Manjula, K., et al. (2007). Ammonium sulfide: A mild and efficient reagent for the synthesis of thioamides. Synthetic Communications, 37(8), 1211-1215.

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Decomposition of Thioacetamides During Workup

Executive Summary & Chemical Rationale

Thioacetamides (and the broader class of thioamides,

The Core Challenge: The

This guide details the three primary vectors of decomposition: Hydrolytic (pH) , Oxidative , and Lewis Acid/Metal-Mediated , and provides self-validating protocols to mitigate them.

Decomposition Vectors & Mechanistic Insights[1]

A. Hydrolytic Instability (pH Sensitivity)

Thioacetamides are amphoteric in their instability. They degrade in both acidic and basic environments, but the mechanisms—and products—differ.

-

Acidic Conditions (

): Protonation occurs at the sulfur or nitrogen. Water attacks the thiocarbonyl carbon, leading to the release of Hydrogen Sulfide ( -

Basic Conditions (

): Hydroxide attacks the thiocarbonyl, often leading to the elimination of ammonia/amine and formation of the carboxylate or nitrile.

B. Oxidative Desulfurization

The sulfur atom is easily oxidized to a sulfine (

-

Risk Factors: Chlorinated solvents (which can form radicals), ambient light, and peroxides in ether/THF.

C. Metal-Mediated Desulfurization

Soft metals often used in catalysis (

Visualization of Decomposition Pathways

The following diagram illustrates the critical failure points where a thioacetamide molecule (

Figure 1: Mechanistic pathways of thioamide decomposition. Note that both pH extremes and oxidation lead to loss of the thiocarbonyl functionality.

Validated Workup Protocols

Protocol A: The "Buffered Quench" (General Synthesis)

Objective: Maintain pH 6.5–7.5 to prevent hydrolytic decomposition.

-

Preparation: Prepare a 0.5 M Phosphate Buffer (pH 7.0) . Do not use water or dilute HCl to quench reactions containing thioacetamides.

-

Quenching: Pour the reaction mixture into the cold (

) phosphate buffer with vigorous stirring. -

Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Note: DCM is preferred for solubility but must be removed quickly to avoid radical oxidation.

-

-

Washing: Wash the organic layer once with brine. Do not perform multiple aqueous washes; prolonged contact with water degrades the product.

-

Drying: Dry over anhydrous Sodium Sulfate (

) . Avoid Magnesium Sulfate (

Protocol B: Purification via "Deactivated Silica"

Objective: Prevent acid-catalyzed hydrolysis on the silica surface. Standard Silica Gel 60 has a slurry pH of ~4.0–5.0, which is sufficient to decompose sensitive thioamides.

-

Slurry Preparation: Mix Silica Gel 60 with the eluent solvent containing 1% Triethylamine (

) . -

Column Packing: Pour the slurry and flush with 2 column volumes of the solvent + 1%

. -

Loading: Load the crude material.

-

Elution: Run the column using the solvent system without further triethylamine (the pre-treatment is usually sufficient) or maintain 0.5%

if the compound is ultra-sensitive.-

Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound decomposes instantly on silica.

-

Protocol C: Metal Scavenging (Post-Catalysis)

Objective: Remove soft metals (Pd, Cu) without stripping sulfur.

-

Reagent: Use resin-bound scavengers (e.g., Thiol-functionalized silica) rather than aqueous chelators like EDTA or ammonia, which create high pH environments.

-

Procedure: Stir the organic crude with the scavenger resin for 30 minutes at room temperature.

-

Filtration: Filter through a celite pad to remove the resin-metal complex.

Troubleshooting & FAQ

| Symptom | Probable Cause | Corrective Action |

| Smell of Rotten Eggs ( | Acidic hydrolysis of the | Check aqueous layer pH.[1] If |

| Product is the Amide ( | Oxidative desulfurization or Silica acidity. | 1. Use |

| Low Yield after Rotovap | Thermal decomposition. | Set bath temperature |

| Precipitate in Aqueous Layer | Metal-Sulfur coordination (if catalyst used). | The precipitate is likely Metal Sulfide ( |

| Compound turns yellow/orange | S-oxidation (Sulfine formation). | This is often photo-initiated. Wrap flasks in aluminum foil. Store under Argon at |

Safe Workup Decision Tree

Use this logic flow to determine the correct purification strategy for your specific thioacetamide derivative.

Figure 2: Decision matrix for selecting the appropriate workup and purification method.

References

-

BenchChem. (2025).[5] Thioacetamide as a Hydrogen Sulfide Substitute in the Laboratory: Application Notes and Protocols. Retrieved from

-

Carl Roth. (2025).[6][7] Safety Data Sheet: Thioacetamide. Retrieved from

-

GuideChem. (2023). What are the applications and stability of Thioacetamide?. Retrieved from

-

Hillhouse, J. H., et al. (1986). Thiono Compounds,[3][7] 7. Oxidation of Thioamides in Relation to Adverse Biological Effects. Phosphorus and Sulfur and the Related Elements. Retrieved from

-

Movassagh, B., et al. (2000).[6] Caro's Acid Supported on Silica Gel.[6] Part 21: Conversion of Thioamides into Amides. Retrieved from

-

National Institutes of Health (NIH). (2025). Thioacetamide | CH3CSNH2 - PubChem Compound Summary. Retrieved from

Sources

Technical Support Center: Thionation Strategies for 2,3-Dichlorophenoxy Substrates

Case Reference: 2,3-Dichlorophenoxy Carbonyls

Status: Active Priority: High (Steric/Electronic Deactivation) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hard Case" Substrate

You are likely encountering difficulties thionating 2,3-dichlorophenoxy derivatives due to a synergistic "lock-out" effect:

-

Electronic Deactivation: The phenoxy oxygen is electron-withdrawing by induction (enhanced by the dichloro motif), rendering the carbonyl carbon less electrophilic and resistant to nucleophilic attack by the thionating agent.

-

Steric Hindrance: The chlorine atom at the ortho (2-position) creates a "picket fence," physically blocking the approach of bulky reagents like Lawesson’s Reagent (LR).

This guide moves beyond standard Lawesson's protocols, offering high-efficiency alternatives prioritized by conversion power and purification ease .

Agent Selection Matrix

Consult this table to select the correct reagent for your specific constraints.

| Feature | Lawesson’s Reagent (LR) | Curphey’s Method ( | Belleau’s Reagent |

| Reactivity | Moderate (Struggles with sterics) | High (Best for hindered substrates) | Moderate-High (Gentler) |

| Solubility | Good in Toluene/Xylene | Excellent (HMDO solubilizes P-species) | Good (DCM/THF compatible) |

| Workup | Difficult (Chromatography req.) | Simple (Hydrolytic/Filtration) | Simple (Filtration) |

| Odor | Severe (Rotten cabbage) | Moderate (Manageable) | Low/Odorless |

| Atom Economy | 50% (2 S atoms used) | High | 75% (3 S atoms used) |

| Recommendation | Baseline Control | Primary Recommendation | Green/Safety Alternative |

Decision Logic & Workflow

Figure 1: Decision tree for selecting the optimal thionation strategy based on substrate constraints.

Detailed Protocols

Protocol A: Curphey’s Method (The "Power User" Solution)

Best for: Sterically hindered 2,3-dichlorophenoxy esters/amides that fail with standard LR.

The Science: Phosphorus pentasulfide (

Reagents:

-

Substrate (1.0 equiv)

- (0.2 – 0.5 equiv)

-

HMDO (2.0 – 5.0 equiv)

-

Solvent: Dry Toluene or Xylene[1]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon. Add

and solvent.[1][2][3][4] -

Activation: Add HMDO. The suspension will clarify as the silylated active species forms.

-

Addition: Add your 2,3-dichlorophenoxy substrate.

-

Reaction: Reflux (110°C for Toluene). Monitor via TLC.

-

Note: This method is often faster than LR (1-3 hours vs. overnight).

-

-

Quench (Critical): Cool to RT. Add aqueous

(saturated). Stir vigorously for 20 mins.-

Why? This hydrolyzes the silylated phosphorus byproducts into water-soluble salts.

-

-

Extraction: Separate organic layer. The "bad smell" and phosphorus junk stay in the aqueous phase.

Protocol B: Belleau’s Reagent (The "Clean" Solution)

Best for: Labs with poor ventilation or acid-sensitive substrates.

The Science: Belleau’s reagent (2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a phenoxy analogue of LR. It is more stable and does not decompose into the foul-smelling byproducts typical of LR.

Step-by-Step:

-

Stoichiometry: Use 0.55 equiv of Belleau’s reagent per carbonyl.

-

Solvent: THF (for lower temps) or Toluene (for reflux).

-

Reaction: Reflux until consumption of starting material.

-

Workup: Cool reaction. Filter through a short pad of Celite to remove the spent reagent (a cyclophosphane oxide precipitate).

-

Purification: Evaporate filtrate. Often requires minimal chromatography compared to LR.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black and tarry, but starting material (SM) remains.

-

Diagnosis: Thermal decomposition of the reagent before reaction completion.

-

Fix: Switch to Protocol A (Curphey) . The silylated active species is more thermally stable than the LR ylide. Alternatively, lower the temp to 80°C and extend time.

Q2: I see the product on TLC, but it reverts to the carbonyl during column chromatography.

-

Diagnosis: Hydrolysis on Silica. Thioesters/thioamides of electron-deficient phenols are prone to hydrolysis.

-

Fix:

-

Use Neutral Alumina instead of Silica Gel.

-

If using Silica, pre-treat the column with 1% Triethylamine (TEA) in hexane to neutralize acidity.

-

Elute rapidly.

-

Q3: The smell is persisting on my glassware.

-

Diagnosis: Residual sulfur-phosphorus compounds.[2]

-

Fix: Soak glassware in a bath of Bleach (sodium hypochlorite) and dilute NaOH. This oxidizes the sulfur species to odorless sulfates/sulfonates. Do not use acid, as it may generate

.

Q4: My 2,3-dichlorophenoxy ester is not reacting even with Curphey’s method.

-

Diagnosis: Extreme steric shielding.

-

Fix: Use Microwave Irradiation .[1][5][6][7]

-

Mix Substrate + LR (1.2 equiv) + minimal solvent (DCM/Toluene).

-

Irradiate at 100°C for 10-minute intervals. The rapid dielectric heating can overcome the activation energy barrier imposed by the ortho-chloro group.

-

Mechanism of Action (Curphey)

Figure 2: Mechanistic pathway of Curphey's reagent, highlighting the solubilization step by HMDO.

References

-

Curphey, T. J. (2002).[2][8] Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[1][2][3][5][8][9] The Journal of Organic Chemistry, 67(18), 6461-6473.[8] Link

-

Lavey, B. J., et al. (2005). Practical synthesis of Belleau's reagent. Organic Process Research & Development, 9(6), 1018-1020. Link

-

Ozturk, T., et al. (2007).[10] Lawesson’s Reagent in Organic Synthesis.[1][2][4][5][6][9][10][11][12][13] Chemical Reviews, 107(11), 5210–5278. Link

-

Jesberger, M., Davis, T. P., & Barner, L. (2003).[6] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][12] Synthesis, 2003(13), 1929-1958. Link

-

Polshettiwar, V., & Kaushik, M. P. (2004). Microwave-assisted thionation of carbonyl compounds using phosphorus pentasulfide and hexamethyldisiloxane.[1][5] Journal of Chemical Research, 2004(7), 474-476. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. audreyli.com [audreyli.com]

- 3. arrow.tudublin.ie [arrow.tudublin.ie]

- 4. harvest.usask.ca [harvest.usask.ca]

- 5. tandfonline.com [tandfonline.com]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(2,3-Dichlorophenoxy)thioacetamide

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(2,3-Dichlorophenoxy)thioacetamide. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison with related structures and furnishes supporting data from established literature. Our objective is to deliver a comprehensive resource that is both scientifically rigorous and practically applicable.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. The fragmentation pattern, a unique fingerprint of a molecule, provides critical information about its functional groups and connectivity. For a molecule like 2-(2,3-Dichlorophenoxy)thioacetamide, understanding its behavior under mass spectrometric conditions is paramount for its identification and characterization in various matrices.

This guide will delve into the predicted fragmentation pathways of 2-(2,3-Dichlorophenoxy)thioacetamide under electron ionization (EI), a hard ionization technique that induces extensive fragmentation, thereby providing rich structural information.[1][2] We will also draw comparisons with the known fragmentation of structurally related compounds to provide a comprehensive analytical perspective.

Predicted Fragmentation Pathways of 2-(2,3-Dichlorophenoxy)thioacetamide

The structure of 2-(2,3-Dichlorophenoxy)thioacetamide contains several key features that will dictate its fragmentation: the dichlorophenoxy ring, the ether linkage, and the thioacetamide side chain. The molecular weight of this compound is 250.12 g/mol . The molecular ion peak (M+) is expected at m/z 250 (for the most abundant isotopes of chlorine, ³⁵Cl).

The primary fragmentation events are anticipated to be alpha-cleavage, cleavage of the ether bond, and rearrangements.[3]

Alpha-Cleavage at the Thioacetamide Moiety

Alpha-cleavage is a common fragmentation pathway for compounds containing carbonyl or thiocarbonyl groups. In this case, cleavage of the C-C bond adjacent to the thiocarbonyl group is expected, leading to the formation of a resonance-stabilized acylium-type ion.

Figure 1: Proposed alpha-cleavage of the molecular ion.

Cleavage of the Ether Bond

The ether linkage is another labile site prone to fragmentation. Cleavage can occur on either side of the oxygen atom.

-

Cleavage of the Ar-O Bond: This would lead to the formation of the dichlorophenoxy radical and a charged thioacetamide-containing fragment.

-

Cleavage of the O-CH₂ Bond: This is often a more favorable pathway, leading to the formation of a stable dichlorophenoxide ion or a dichlorophenoxy radical, and a corresponding carbocation.

Figure 2: Proposed cleavage of the ether bond.

Fragmentation of the Dichlorophenoxy Ring

The aromatic ring itself can undergo fragmentation, typically involving the loss of chlorine atoms or the entire chlorophenoxy group. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Figure 3: Stepwise loss of chlorine from the dichlorophenoxy cation.

Comparison with 2,4-Dichlorophenoxyacetic Acid

To substantiate our predictions, we can compare the expected fragmentation of 2-(2,3-Dichlorophenoxy)thioacetamide with the known mass spectrum of 2,4-Dichlorophenoxyacetic acid (2,4-D).[4][5][6] The key difference lies in the side chain: a thioacetamide versus a carboxylic acid.

| Feature | 2-(2,3-Dichlorophenoxy)thioacetamide (Predicted) | 2,4-Dichlorophenoxyacetic Acid (Observed) |

| Molecular Ion (M+) | m/z 250 | m/z 220 |

| Base Peak | Likely m/z 161 (Dichlorophenoxide ion) or m/z 74 (Thioacetamide fragment) | m/z 162 (Dichlorophenoxy cation) |

| Key Fragments | m/z 161/162, m/z 127, m/z 91, m/z 74 | m/z 162, m/z 127, m/z 99, m/z 75 |

| Characteristic Loss | Loss of thioacetamide moiety | Loss of carboxymethyl group |

The fragmentation of 2,4-D is dominated by the cleavage of the ether bond, leading to the highly stable 2,4-dichlorophenoxy cation at m/z 162.[5] A similar behavior is anticipated for our target molecule, resulting in a prominent peak at m/z 161 or 162 corresponding to the 2,3-dichlorophenoxide ion or cation.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2-(2,3-Dichlorophenoxy)thioacetamide in a suitable volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL for injection.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

Figure 4: Workflow for GC-MS analysis.

Conclusion

This guide provides a detailed theoretical framework for understanding the mass spectrometric fragmentation of 2-(2,3-Dichlorophenoxy)thioacetamide. By combining fundamental principles of mass spectrometry with comparative data from structurally similar compounds, we have predicted the key fragmentation pathways and identified the characteristic ions that would be expected in an experimental spectrum. The provided experimental protocol offers a robust starting point for the practical analysis of this compound. The insights presented herein are intended to empower researchers to confidently identify and characterize this and other related molecules in their scientific endeavors.

References

-

ResearchGate. MS spectrum of 2,4-dichlorophenoxyacetic acid ([M − H] − 218.9)...[Link]

-

ResearchGate. Mass spectrum for 2,4-D fragment ions.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

HETEROCYCLES. MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P.[Link]

-

ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.[Link]

-

Wikipedia. Thioacetamide.[Link]

-

SlidePlayer. Ion fragmentation of small molecules in mass spectrometry.[Link]

-

MassBank. Phenoxyacetic acid derivatives.[Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

-

MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.[Link]

-

PubChem. 2-(2,3-dichlorophenoxy)-N-propan-2-ylacetamide.[Link]

-

G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry.[Link]

-

YouTube. Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70.[Link]

-

Chemguide. mass spectra - fragmentation patterns.[Link]

-

PubChem. 2,3-Dichlorophenoxyacetic acid.[Link]

Sources

Comparative Crystallographic Guide: Dichlorophenoxy Thioacetamide Derivatives

Topic: vs. Conventional Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The structural transition from 2,4-dichlorophenoxyacetic acid (2,4-D) —a global herbicide standard—to its thioacetamide and thioureido derivatives represents a pivotal shift from agrochemistry to medicinal chemistry.[1] While the parent "oxo" scaffold acts as a synthetic auxin, the introduction of sulfur-containing moieties (thioamides, thioureas) fundamentally alters the crystal packing, hydrogen bonding networks, and biological targets, unlocking potent COX-2 inhibition and antimicrobial activity .[1]

This guide provides a rigorous crystallographic comparison between these novel thio-derivatives and their conventional oxygenated analogs, offering actionable insights for rational drug design.[1]

Structural Synthesis & Workflow

To understand the crystallographic data, one must first grasp the synthetic origin.[1] The "thio" modification is rarely a direct atomic swap but rather part of a scaffold elaboration.[1] The most crystallographically significant derivatives are synthesized via a chloral hydrate condensation followed by isothiocyanate functionalization.[1]

Experimental Protocol: Synthesis of Target Thio-Derivatives

Objective: Synthesis of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.

-

Starting Material: Begin with 2,4-dichlorophenoxyacetic acid amide .[1][2]

-

Condensation: React with chloral hydrate (heating, solvent-free) to yield the N-(1-hydroxyethyl) intermediate.[1]

-

Activation: Convert to the N-(1-chloroethyl) derivative using thionyl chloride (

) in -

Isothiocyanate Formation: React with KSCN in acetonitrile (MeCN) to generate the reactive isothiocyanate scaffold.[1]

-

Thiourea Coupling: Add the appropriate aromatic amine (e.g., aniline, chloroaniline) in MeCN (Reflux 1 min, then RT 24h) to yield the final crystalline thio-derivative.

Visualization: Synthesis Pathway

Figure 1: Step-wise synthetic pathway transforming the phenoxy amide core into the bioactive thio-derivative suitable for X-ray analysis.

Comparative Crystallographic Data

The introduction of the sulfur atom and the bulky trichloro-ethyl group drastically changes the unit cell parameters and space group compared to the parent herbicide.[1]

Table 1: Structural Parameters Comparison

| Feature | Thio-Derivative Candidate | Parent Herbicide (2,4-D) | Metal Complex Analog |

| Compound Class | 2-(2,4-Dichlorophenoxy)-N-(thioureido)ethyl acetamide | 2,4-Dichlorophenoxyacetic acid | [Cu(2,4-D)₂(H₂O)₂] |

| Crystal System | Triclinic or Monoclinic | Triclinic | Monoclinic |

| Space Group | |||

| Unit Cell ( | |||

| Primary Interaction | N-H...S and N-H...O (Multipoint Network) | O-H...O (Carboxylic Dimer) | Coordination (Cu-O) & H-bonds |

| Packing Motif | 2D Sheets / Inversion Dimers | 1D Chains / Centrosymmetric Dimers | 2D Supramolecular Layers |

| Conformation | Twisted Aryl-Thiazole/Urea planes | Planar Carboxyl-Phenoxy twist | Distorted Octahedral Geometry |

| Biological Target | COX-2 (Anti-inflammatory) | Auxin Receptor (Herbicide) | Biomimetic Catalyst |

Key Structural Insights

-

Hydrogen Bonding Shift:

-

2,4-D (Oxo): The structure is dominated by the classic carboxylic acid dimer (

motif), creating strong, planar pairs.[1] -

Thio-Derivative: The sulfur atom acts as a weaker hydrogen bond acceptor than oxygen.[1] However, the presence of multiple N-H donors (from the amide and thiourea) creates a more complex, multi-furcated H-bond network .[1] This often leads to the formation of "inversion dimers" stacked along specific axes (e.g., the

-axis), stabilizing the bulky trichloro-ethyl group.[1]

-

-

Conformational Flexibility:

-

The "thio" derivatives often exhibit a significant twist angle (approx. 70-80°) between the dichlorophenoxy ring and the thioamide/thiourea plane.[1] This non-planar conformation is critical for fitting into the hydrophobic pocket of enzymes like COX-2, contrasting with the more rigid, planar packing of the herbicide forms.[1]

-

Biological Correlation: Structure-Activity Relationship (SAR)

The crystallographic data directly explains the enhanced biological efficacy of the thio-derivatives.[1]

Mechanism of Action: COX-2 Inhibition

Unlike the parent 2,4-D, which mimics plant hormones, the thio-derivatives function as COX-2 inhibitors .[1] Molecular docking studies validated by crystal structures reveal:

-

Active Site Anchoring: The dichlorophenoxy moiety occupies the hydrophobic channel.[1]

-

H-Bonding: The thioamide/thiourea N-H protons form critical hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site.[1]

-

Sulfur's Role: The sulfur atom enhances lipophilicity, improving membrane permeability and van der Waals contact within the enzyme pocket compared to the smaller oxygen atom.[1]

Visualization: Ligand-Receptor Interaction Map

Figure 2: Interaction map showing how crystallographically determined moieties of the thio-derivative bind to the COX-2 active site.[1]

Experimental Validation Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these self-validating protocols.

A. Crystallization Protocol[1]

-

Solvent System: Use a mixture of Acetonitrile (MeCN) and Ethanol.[1]

-

Method: Slow evaporation at room temperature (

). -

Validation: Crystals should appear as pale yellow blocks or needles.

-

Checkpoint: If crystals are colorless, verify by NMR; you may have hydrolyzed the product back to the urea or amide analog (loss of sulfur).[1]

B. Characterization Checklist

-

IR Spectroscopy: Look for the

stretch around 1200–1050 cm⁻¹ .[1] Absence indicates hydrolysis.[1] -

NMR (

): Confirm the presence of downfield N-H protons ( -

X-ray Diffraction: Collect data at 123 K (cryogenic) to reduce thermal motion of the terminal trichloro-group, which is prone to disorder.[1]

References

-

Synthesis and Biological Evaluation of Thio-Derivatives

- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.

-

Source: [1]

-

Crystallographic Data of Thiazole Analogs

- 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Crystal structure and packing.

-

Source: [1]

-

Metal Complex Comparisons

- Synthesis and crystal structures of metal complexes of 2,4-dichlorophenoxyacetic acid.

-

Source: [1]

-

General Herbicide Properties (2,4-D)

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.